Barium tetracyanoplatinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium tetracyanoplatinate is an inorganic compound with the chemical formula Ba[Pt(CN)4]. It is a coordination complex consisting of a barium cation and a tetracyanoplatinate anion. This compound is known for its unique properties, including its ability to fluoresce under certain conditions, making it useful in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

Barium tetracyanoplatinate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by slow evaporation of the solution, resulting in the formation of yellow-green crystals .

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through recrystallization and dried to obtain the final compound.

化学反应分析

Types of Reactions

Barium tetracyanoplatinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different platinum-containing species.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligands like ammonia or phosphines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) or platinum(0) species.

科学研究应用

Material Science Applications

1.1. Phosphorescent Materials

Barium tetracyanoplatinate is recognized for its properties as a phosphor. It fluoresces green when exposed to X-rays and gamma rays, making it valuable in radiation detection and imaging technologies. This characteristic was historically significant in the development of the fluoroscope and contributed to early X-ray discoveries .

1.2. Scintillation Detectors

The compound serves as a scintillator in various detection systems. Its ability to convert high-energy radiation into visible light allows for effective monitoring of radioactive sources. This application is particularly relevant in medical imaging and safety monitoring in nuclear facilities.

Analytical Chemistry Applications

2.1. Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. Its role as a catalyst can enhance reaction rates and selectivity in organic synthesis processes, particularly those involving platinum complexes .

2.2. Chemical Synthesis

The compound is utilized in the synthesis of other platinum-based compounds and complexes. Its stable structure allows it to act as a precursor in forming more complex materials used in electronics and photonics .

Nuclear Physics Applications

3.1. Radiation Detection

Due to its scintillation properties, this compound is employed in radiation detection systems for monitoring environmental radiation levels and ensuring safety protocols are followed in nuclear facilities . The compound's efficiency in converting radiation into detectable light makes it an essential component of modern detection technologies.

Case Study 1: Fluorescence Properties

A study conducted on the fluorescence properties of this compound demonstrated its effectiveness as a phosphor material under X-ray exposure, highlighting its potential use in medical imaging devices . The research illustrated that the compound could produce significant light output, enhancing image quality.

Case Study 2: Catalytic Efficiency

Research on the catalytic efficiency of this compound revealed that it could facilitate reactions at lower temperatures compared to traditional catalysts. This study emphasized its potential application in green chemistry practices, where reducing energy consumption is crucial .

作用机制

The mechanism by which barium tetracyanoplatinate exerts its effects involves its ability to form coordination complexes with various molecules. The platinum center can interact with biological molecules, leading to changes in their structure and function. This interaction is the basis for its potential use in medical applications, such as cancer treatment.

相似化合物的比较

Similar Compounds

- Potassium tetracyanoplatinate

- Sodium tetracyanoplatinate

- Calcium tetracyanoplatinate

Uniqueness

Barium tetracyanoplatinate is unique due to its specific cation (barium) and its fluorescence properties. While other tetracyanoplatinate compounds share similar coordination chemistry, the presence of barium imparts distinct physical and chemical properties that make it particularly useful in certain applications .

生物活性

Barium tetracyanoplatinate(II) tetrahydrate (BaPt(CN)₄·4H₂O) is a compound of interest in various fields, including materials science and biochemistry. Its unique properties, particularly its interactions with biological systems, warrant a detailed examination of its biological activity. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological implications of this compound.

This compound(II) tetrahydrate has the following chemical characteristics:

- Molecular Formula : BaPt(CN)₄·4H₂O

- CAS Number : 13755-32-3

- Molecular Weight : 508.56 g/mol (436.50 g/mol anhydrous)

- Density : 3.05 g/mL

- Melting Point : 100°C (decomposes)

- Purity : ≥99.99% (metals basis)

This compound is primarily found as a powder and is odorless, making it suitable for various applications in research and industry .

Toxicity and Biocompatibility

Research has indicated that this compound exhibits low toxicity levels, particularly when compared to other platinum compounds. A study highlighted that water-soluble platinum compounds are absorbed more readily than their insoluble counterparts, which may have implications for their biological activity .

In vitro studies suggest that this compound can interact with cellular components, potentially affecting cell viability and proliferation. The compound's behavior in biological systems is largely influenced by its solubility and the presence of cyanide ligands, which can exhibit cytotoxic effects under certain conditions.

The biological activity of this compound may involve several mechanisms:

Case Studies

- In Vitro Cytotoxicity Study :

- Biochemical Interaction with Proteins :

Table 1: Summary of Biological Studies on this compound

属性

CAS 编号 |

562-81-2 |

|---|---|

分子式 |

C10H15N3O2 |

分子量 |

209.24 g/mol |

IUPAC 名称 |

4-(methylamino)-1-(oxan-2-yl)pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14) |

InChI 键 |

XJHGPGRJMGKRGB-UHFFFAOYSA-N |

SMILES |

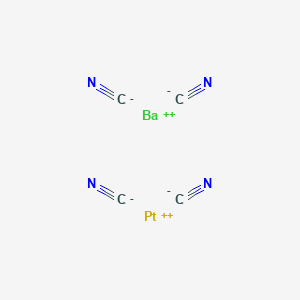

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ba+2].[Pt+2] |

规范 SMILES |

CNC1=NC(=O)N(C=C1)C2CCCCO2 |

Key on ui other cas no. |

562-81-2 |

Pictograms |

Irritant; Health Hazard |

同义词 |

arium cyanoplatinate barium platinocyanide barium tetracyanoplatinate (II) tetrahydrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。